n-(2-Methyl-2-phenylpropyl)acetamide
Description
Properties
CAS No. |
33617-83-3 |
|---|---|
Molecular Formula |
C12H17NO |
Molecular Weight |
191.27 g/mol |
IUPAC Name |
N-(2-methyl-2-phenylpropyl)acetamide |
InChI |
InChI=1S/C12H17NO/c1-10(14)13-9-12(2,3)11-7-5-4-6-8-11/h4-8H,9H2,1-3H3,(H,13,14) |
InChI Key |
JKOVMSLZOOFBCS-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)NCC(C)(C)C1=CC=CC=C1 |
Origin of Product |
United States |
Preparation Methods
Preparation Methods Analysis
General Synthetic Strategy
The synthesis of N-(2-Methyl-2-phenylpropyl)acetamide typically involves the acylation of the corresponding amine precursor with acetic anhydride or acetyl chloride, or alternatively, the amidation of a suitable acid derivative with the amine. The key intermediate is a 2-methyl-2-phenylpropyl amine or its equivalent, which is then converted to the acetamide by reaction with an acetylating agent.
Specific Synthetic Routes and Conditions
Amidation via Acyl Chloride or Anhydride
One common approach is the reaction of 2-methyl-2-phenylpropylamine with acetic anhydride or acetyl chloride under mild conditions. The reaction is typically carried out in an inert solvent such as dichloromethane or ethyl acetate with a base like triethylamine to scavenge the released HCl. The reaction proceeds at room temperature or slightly elevated temperatures (0–50°C) and is followed by aqueous workup and purification.
Reductive Amination Followed by Acetylation (Indirect Route)
An alternative route involves the synthesis of the 2-methyl-2-phenylpropylamine intermediate via reductive amination of 2-methyl-2-phenylpropanal or a related ketone with ammonia or a primary amine, followed by acetylation to form the acetamide. This approach allows for better control of stereochemistry and purity.
Use of Phase Transfer Catalysts and Bases
In related amide syntheses, the use of bases such as triethylamine or inorganic carbonates and phase transfer catalysts has been shown to improve reaction yields by neutralizing acidic byproducts and facilitating reactant transfer between phases. For example, in the synthesis of related amides, bases absorb HCl generated during the reaction, shifting equilibrium toward product formation and reducing raw material consumption.
Purification and Characterization
Purification is generally achieved by extraction, drying over anhydrous sodium sulfate, filtration, and concentration under reduced pressure. Final purification often employs silica gel column chromatography using solvent mixtures such as petroleum ether and ethyl acetate (PE:EA = 1:1) to obtain the pure compound.
Nuclear magnetic resonance (NMR) spectroscopy, especially ^1H-NMR at 400 MHz in CDCl_3, is used to confirm the structure and purity of the product. Characteristic chemical shifts include singlets for methyl groups and aromatic protons, and triplets or multiplets for methylene groups adjacent to nitrogen or aromatic rings.
Data Table: Example Reaction Conditions for Preparation of this compound
| Parameter | Condition/Value | Notes |
|---|---|---|
| Starting material | 2-Methyl-2-phenylpropylamine | Obtained via reductive amination or purchase |
| Acetylating agent | Acetic anhydride or acetyl chloride | Used in slight excess (1.1 equiv.) |
| Solvent | Dichloromethane, ethyl acetate | Dry solvents preferred |
| Base | Triethylamine, pyridine, or inorganic base | To neutralize HCl byproduct |
| Temperature | 0–50°C | Room temperature often sufficient |
| Reaction time | 1–4 hours | Monitored by TLC or HPLC |
| Workup | Aqueous extraction, drying (Na2SO4) | Followed by filtration and concentration |
| Purification | Silica gel chromatography (PE:EA 1:1) | To isolate pure acetamide |
| Yield | Typically 70–90% | Dependent on reaction conditions |
| Characterization | ^1H-NMR, ^13C-NMR, MS | Confirms structure and purity |
Comprehensive Research Findings
The presence of a base during amidation reactions significantly improves yields and product stability by absorbing acids generated during the reaction and preventing side reactions.
Phase transfer catalysts can be employed to enhance reaction rates and conversion in biphasic systems, especially when using aqueous-organic solvent mixtures.
The reaction temperature range of 0–90°C is optimal for achieving high conversion without decomposition or side reactions.
Purification by silica gel chromatography using a petroleum ether and ethyl acetate mixture is effective for isolating this compound with high purity.
Analytical data such as ^1H-NMR chemical shifts for methyl and aromatic protons provide reliable confirmation of the acetamide structure.
Chemical Reactions Analysis
Types of Reactions: N-(2-Methyl-2-phenylpropyl)acetamide can undergo various chemical reactions, including:
Common Reagents and Conditions:
Hydrolysis: Dilute hydrochloric acid or sodium hydroxide solutions are commonly used for hydrolysis reactions.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether is a typical reagent for reduction reactions.
Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions under appropriate conditions.
Major Products Formed:
Hydrolysis: Acetic acid and 2-methyl-2-phenylpropylamine.
Reduction: 2-Methyl-2-phenylpropylamine.
Substitution: Various substituted amides depending on the nucleophile used.
Scientific Research Applications
N-(2-Methyl-2-phenylpropyl)acetamide has several scientific research applications:
Mechanism of Action
The mechanism of action of N-(2-Methyl-2-phenylpropyl)acetamide involves its interaction with specific molecular targets. The compound can act as an inhibitor of certain enzymes, thereby affecting biochemical pathways. The exact molecular targets and pathways involved depend on the specific application and context of use .
Comparison with Similar Compounds
2,2,2-Trifluoro-N-(2-methyl-2-phenylpropyl)acetamide (S8)
Structural Differences :
- The trifluoroacetamide group replaces the acetamide moiety in the target compound.
- The trifluoromethyl group introduces strong electron-withdrawing effects.
Physicochemical Properties :
- Increased lipophilicity (logP) due to fluorine atoms.
- Enhanced metabolic stability compared to non-fluorinated analogs.
N-(3,3-Diphenylpropyl)-2-(4-methoxyphenyl)acetamide (40005)
Structural Differences :
- A diphenylpropyl chain replaces the methyl-phenylpropyl group.
- A 4-methoxyphenyl group is attached to the acetamide carbonyl.
N-(2-Methylpropyl)acetamide (FDB012501)
Structural Differences :
- Lacks the phenyl group on the propyl chain.
- Simplified branching (2-methylpropyl vs. 2-methyl-2-phenylpropyl).
Physicochemical Properties :
- Lower molecular weight (143.21 g/mol vs. 219.31 g/mol for the target compound).
- Reduced steric hindrance and aromatic interactions.
2-Chloro-N-(2,6-diisopropyl-phenyl)acetamide
Structural Differences :
- Chloroacetamide group replaces the acetamide.
- Diisopropylphenyl substituents introduce steric bulk.
Data Table: Key Properties of N-(2-Methyl-2-phenylpropyl)acetamide and Analogs
Research Findings and Trends
- Electron-Withdrawing Groups : Fluorination (as in S8) enhances stability and catalytic utility but may reduce bioavailability .
- Aromatic Substituents : Phenyl and methoxyphenyl groups improve binding to biological targets (e.g., cancer cell receptors) .
- Steric Effects : Branched alkyl chains (e.g., diphenylpropyl) increase molecular rigidity, impacting solubility and activity .
Q & A
Q. Answer :
- Molecular Dynamics (MD) Simulations : Estimate solubility and partition coefficient (LogP) using software like GROMACS.
- Density Functional Theory (DFT) : Calculate electron distribution to predict reactivity (e.g., amide bond stability).
- ADMET Prediction : Tools like SwissADME assess absorption, toxicity (e.g., hepatotoxicity risk in halogenated analogs, as in ) .
Advanced: How should researchers resolve contradictions in toxicity data for acetamide derivatives?
Q. Answer :
- Case Study : reports N-(9-(p-fluorophenylimino)fluoren-2-yl)acetamide as a questionable carcinogen (TDLo = 125 g/kg in rats). Discrepancies may arise from:
- Dosage Regimens : Acute vs. chronic exposure.
- Metabolic Pathways : Species-specific cytochrome P450 interactions.
- Mitigation : Conduct in vitro Ames tests and in vivo rodent studies with controlled dosing. Cross-reference with PubChem’s toxicity databases .
Basic: What safety protocols are essential when handling this compound?
Q. Answer :
- PPE : Wear nitrile gloves, lab coats, and goggles.
- Ventilation : Use fume hoods to avoid inhalation (toxic NOx/F⁻ emissions upon decomposition, as in ).
- Storage : Keep in airtight containers at –20°C to prevent hydrolysis.
- Spill Management : Neutralize with sodium bicarbonate and adsorb with vermiculite .
Advanced: How can this compound be functionalized for targeted drug delivery?
Q. Answer :
- Prodrug Design : Introduce hydrolyzable esters (e.g., acetyloxy groups) for controlled release (see ’s synthesis of phosphate esters).
- Biotinylation : Attach biotin via EDC/NHS coupling for antibody-directed delivery.
- Validation : Assess release kinetics using LC-MS and cellular uptake via fluorescence tagging .
Basic: What spectroscopic databases are authoritative for validating this compound data?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
